molecular formula C8H10N2O2 B2411723 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione CAS No. 1654-14-4

2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B2411723
CAS No.: 1654-14-4
M. Wt: 166.18
InChI Key: OKQFFDBBDQLXGD-UHFFFAOYSA-N
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Description

2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H10N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where the hydrogen atoms at positions 2 and 5 are replaced by methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with methylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with methylamino groups. The reaction can be represented as follows:

Cyclohexa-2,5-diene-1,4-dione+2CH3NH2This compound\text{Cyclohexa-2,5-diene-1,4-dione} + 2 \text{CH}_3\text{NH}_2 \rightarrow \text{this compound} Cyclohexa-2,5-diene-1,4-dione+2CH3​NH2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms of the compound.

    Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione

Uniqueness

2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of methylamino groups. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and potential.

Properties

IUPAC Name

2,5-bis(methylamino)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-5-3-8(12)6(10-2)4-7(5)11/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQFFDBBDQLXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)C(=CC1=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879135
Record name 2,5-Bis-methylamino-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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